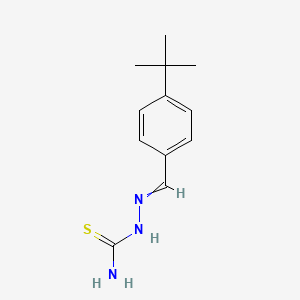

4-tert-Butylbenzaldehyde thiosemicarbazone

描述

属性

IUPAC Name |

[(4-tert-butylphenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S/c1-12(2,3)10-6-4-9(5-7-10)8-14-15-11(13)16/h4-8H,1-3H3,(H3,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQGJJRAGYCRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation to Form 4-tert-Butylbenzaldehyde Thiosemicarbazone

Once 4-tert-butylbenzaldehyde is obtained, it is reacted with thiosemicarbazide to form the thiosemicarbazone derivative.

- Equimolar amounts of 4-tert-butylbenzaldehyde and thiosemicarbazide are dissolved in an appropriate solvent, commonly ethanol or methanol.

- The mixture is refluxed or stirred at room temperature for several hours to allow condensation.

- The reaction involves nucleophilic addition of the thiosemicarbazide amino group to the aldehyde carbonyl, followed by elimination of water, forming the thiosemicarbazone linkage.

- The product typically precipitates out or can be isolated by solvent evaporation and recrystallization.

- Characterization is done by elemental analysis and spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm structure.

Example from Related Literature:

- Similar thiosemicarbazones have been synthesized by condensing aldehydes with thiosemicarbazide in ethanol under reflux, followed by purification steps.

- For instance, synthesis of thiazole derivatives via reaction of thiosemicarbazones with chloroacetyl chloride and subsequent cyclization has been reported, confirming the versatility of thiosemicarbazone intermediates in medicinal chemistry.

Data Summary Table: Key Parameters in Preparation of this compound

化学反应分析

Types of Reactions: 4-tert-Butylbenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiosemicarbazide derivatives.

Substitution: Substituted aromatic compounds with various functional groups.

科学研究应用

Pharmaceutical Applications

4-tert-Butylbenzaldehyde thiosemicarbazone serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting microbial infections. Research indicates that compounds containing thiosemicarbazone moieties can exhibit activity against bacterial strains and fungi, making them candidates for developing new antimicrobial therapies. Additionally, derivatives of thiosemicarbazones can possess anticancer properties, influencing cell proliferation and apoptosis in cancer cell lines. Thiosemicarbazone compounds, specifically 2-benzoylpyridine thiosemicarbazone compounds, are related to treating proliferative diseases . Rapidly proliferating cancer cells have an increased requirement for iron (Fe), and cellular iron pools and iron uptake are a potential therapeutic target for inhibiting the proliferation of cancer cells .

Enzyme Inhibition

Research has indicated that this compound interacts with biological targets, including enzymes involved in metabolic pathways. Studies often focus on its inhibitory effects on tyrosinase, which is crucial for melanin production. This inhibition could lead to applications in skin whitening products or treatments for hyperpigmentation disorders. 4-tert-Butylbenzaldehyde is suitable for use in a kinetic study to evaluate the kinetic constants (KI) for inhibition of mushroom tyrosinase by 4-substituted benzaldehydes .

Synthesis of Other Compounds

4-tert-Butylbenzaldehyde is used for preparing isoxazolyl penicillin derivatives . 4-tert-Butylbenzaldehyde (TBBZA) is used in the manufacturing of agricultural chemicals and fragrances and is an intermediate for the "Lily of the Valley" fragrance, known as Lilial™ (4-tert-butyl-α-methyldihydrocinnamaldehyde) . Lilial™ is a widely used ingredient in perfumes for soaps, detergents, and cosmetics, providing a floral, lily-of-the-valley scent . It is also an intermediate for synthesizing the pesticide Fenpropimorph {4-[3-[4-(1,1-dimethylethyl)-phenyl]-2-methylpropyl-2,6(cis)-dimethylmorpholine} . Lilial™ is prepared mainly by condensing TBBZA with propanal followed by catalytic hydrogenation, while Fenpropimorph is prepared from Lilial™ by condensing it with 2,6-dimethylmorpholine followed by catalytic hydrogenation .

Antioxidant activity

作用机制

The mechanism of action of 4-tert-butylbenzaldehyde thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:

相似化合物的比较

Comparison with Similar Thiosemicarbazone Derivatives

Coordination Chemistry and Metal Complexation

Thiosemicarbazones form stable complexes with transition metals, influencing their bioactivity:

- 4-Benzyloxybenzaldehyde thiosemicarbazone forms Cd(II) complexes with distorted octahedral geometry, where the sulfur and nitrogen atoms act as donors . The tert-butyl group in 4-tert-Butylbenzaldehyde thiosemicarbazone may sterically hinder metal coordination compared to less bulky substituents.

Solubility and Bioavailability

- 4-Nitrobenzaldehyde thiosemicarbazone (BZTS) faces bioavailability challenges due to hydrophobicity . Similarly, the tert-butyl group in this compound may necessitate nanoparticle encapsulation or prodrug strategies for therapeutic use.

- Piperidine and pyrrolidine derivatives exhibit better solubility due to their polar heterocycles, enhancing oral bioavailability .

生物活性

4-tert-Butylbenzaldehyde thiosemicarbazone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This detailed examination will cover its synthesis, biological properties, and potential applications based on available research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide. This reaction can be catalyzed by acids or bases, depending on the desired yield and conditions. The general reaction can be summarized as follows:

This compound features a thiosemicarbazone functional group, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that compounds containing thiosemicarbazone moieties demonstrate considerable effectiveness as potential antimicrobial agents. For instance, it has been noted that derivatives of thiosemicarbazones can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase can lead to applications in skin whitening treatments and therapies for hyperpigmentation disorders. Kinetic studies have shown that this compound acts as a competitive inhibitor of mushroom tyrosinase, affecting the oxidation of substrates like L-DOPA .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that it influences cell proliferation and apoptosis in various cancer cell lines, potentially through mechanisms involving oxidative stress and apoptosis pathways. For example, a study highlighted its cytotoxic effects against HeLa cells, suggesting a pathway for further investigation into its use as an anticancer agent .

Case Studies and Research Findings

Potential Applications

- Antimicrobial Therapies : Due to its efficacy against various pathogens, this compound could be developed into new antimicrobial drugs.

- Cosmetic Industry : Its ability to inhibit tyrosinase positions it as a candidate for skin whitening products.

- Cancer Treatment : With demonstrated anticancer activity, further research could explore its potential as a therapeutic agent in oncology.

常见问题

Q. What are the standard synthetic protocols for preparing 4-tert-butylbenzaldehyde thiosemicarbazone, and how are intermediates characterized?

The synthesis typically involves condensation of 4-tert-butylbenzaldehyde with thiosemicarbazide in ethanol under reflux (2–4 hours). Key steps include:

- Step 1 : Reaction of hydrazine hydrate with substituted isothiocyanates to form thiosemicarbazides .

- Step 2 : Condensation of the thiosemicarbazide with 4-tert-butylbenzaldehyde under acidic conditions (e.g., glacial acetic acid) .

Characterization : - TLC (silica gel plates, UV detection) monitors reaction progress.

- Melting point analysis confirms purity.

- Spectroscopy : IR (C=N stretch ~1600 cm⁻¹, C=S ~750 cm⁻¹), ¹H/¹³C NMR (imine proton ~8.5 ppm, aromatic protons 6.5–7.5 ppm) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- IR spectroscopy : Identifies functional groups (C=N, C=S, N–H stretches).

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., tert-butyl group at δ 1.3 ppm in ¹H NMR) and carbon connectivity .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₇N₃S: calculated 251.35 g/mol) .

Q. How is the purity of synthesized this compound assessed?

- Thin-layer chromatography (TLC) with UV254 plates and ethyl acetate/hexane eluent.

- Melting point consistency (e.g., sharp melting range within 1–2°C of literature values) .

- Elemental analysis (C, H, N, S) to confirm stoichiometry .

Advanced Research Questions

Q. How do computational tools like SwissADME and pkCSM predict the ADMET properties of this compound?

- SwissADME : Predicts bioavailability (Lipinski’s Rule of 5 violations), solubility (LogS), and intestinal absorption. For example, tert-butyl groups may increase lipophilicity, reducing aqueous solubility .

- pkCSM : Estimates toxicity (hepatotoxicity, AMES mutagenicity) and plasma protein binding. Thiosemicarbazones often show moderate toxicity due to metal chelation .

Example Data :

| Property | Prediction | Relevance to Research Design |

|---|---|---|

| LogP | ~3.5 | Indicates moderate lipophilicity |

| H-bond acceptors/donors | 3/2 | Impacts membrane permeability |

| AMES toxicity | Negative | Supports further in vivo testing |

Q. What crystallographic evidence exists for the structural conformation of this compound derivatives?

X-ray crystallography reveals:

- E-configuration : Trans arrangement around the C=N bond.

- Planarity : Thiosemicarbazone moiety (S1/N1/N2/N3/C15) is nearly planar (deviation <0.02 Å), facilitating metal coordination .

- Intermolecular interactions : N–H⋯S/N hydrogen bonds and π-stacking (3.9–4.0 Å between aromatic rings) stabilize the crystal lattice .

Q. How does metal coordination (e.g., La³+, Cu²+) alter the biological activity of this compound?

- Enhanced antimicrobial activity : Lanthanide complexes (La³+, Nd³+) show 2–4× lower MIC values against Staphylococcus aureus compared to the free ligand due to increased membrane disruption .

- DNA interaction : Eu(III) complexes intercalate DNA (binding constant K ~10⁴ M⁻¹) via planar aromatic systems, confirmed by UV-Vis hypochromism and ethidium bromide displacement assays .

Q. What methodological challenges arise in optimizing thiosemicarbazone synthesis, and how are they resolved?

- Byproduct formation : Excess hydrazine may yield bis-thiosemicarbazides. Solution : Use t-Boc-protected hydrazine to control stoichiometry .

- Solubility issues : Ethanol/water mixtures improve yield for hydrophobic tert-butyl derivatives .

- Purification : Column chromatography (silica gel, DCM/MeOH) separates isomers .

Methodological Recommendations

- For antimicrobial assays : Use J774 macrophages and HeLa cell lines for cytotoxicity baselines. MIC values should be validated via broth microdilution (CLSI guidelines) .

- For computational studies : Combine DFT (e.g., Gaussian) with molecular docking (AutoDock Vina) to model metal-binding modes and target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。